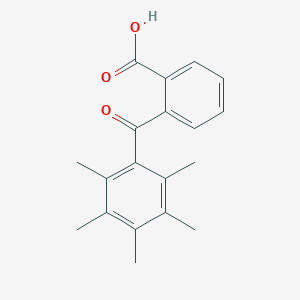

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step chemical processes, including bromination, diazo reactions, and hydrolysis. For example, 2,4,6-Tribromo-3-hydroxybenzoic acid, a related compound, is synthesized from amino benzoic acid through a series of reactions, indicating the complexity and versatility of synthesizing benzoic acid derivatives (Yu-chuan, 2012).

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are characterized by their conformations and intramolecular interactions. Studies on benzoic acid and 2-hydroxybenzoic acid reveal the coplanarity of the carboxyl group with the phenyl ring and the significance of internal hydrogen bonding, which influences the structural parameters of these compounds (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, including esterification and complexation. For instance, the complexation reactions of benzoic acid with cyclodextrins demonstrate the formation of stable complexes, highlighting the reactive nature and versatility of benzoic acid derivatives in forming new compounds (Brown et al., 1993).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis of specific derivatives provides insights into their solid-state properties and potential applications (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with other chemical groups, and participation in hydrogen bonding, define the functionality and applications of benzoic acid derivatives. Studies on the metabolism of benzoic acid by bacteria, for example, reveal the enzymatic conversion processes and the role of intermediate compounds in biological systems (Reiner, 1971).

Applications De Recherche Scientifique

Synthetic Chemistry and Biological Interest

In synthetic chemistry, compounds similar to 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid, such as benzazoles and derivatives, show a wide range of biological activities, underpinning their importance in medicinal chemistry. These compounds, including 2-guanidinobenzazoles (2GBZs), demonstrate potential therapeutic benefits through various pharmacological activities like cytotoxicity and cell proliferation inhibition via angiogenesis and apoptosis. Their synthesis, involving modifications and functionalization with diverse moieties, illustrates the broad chemical interest in derivatives for developing new pharmacophores (Rosales-Hernández et al., 2022).

Environmental Science: Fate and Behavior of Similar Compounds

Research on compounds structurally related to 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid, such as parabens (esters of para-hydroxybenzoic acid), offers insights into the environmental impact of synthetic chemicals. Studies have investigated their occurrence, fate, and behavior in aquatic environments, showing that despite wastewater treatments, these compounds persist at low concentrations in effluents, surface water, and sediments. Their ability to form chlorinated by-products under certain conditions highlights the environmental persistence and potential risks associated with synthetic organic compounds (Haman et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-8-6-7-9-16(15)19(21)22/h6-9H,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCUMOMIHACOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CC=C2C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352485 |

Source

|

| Record name | 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid | |

CAS RN |

111385-66-1 |

Source

|

| Record name | 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

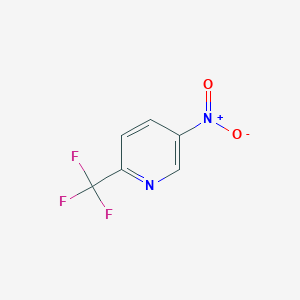

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)